1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline derivative and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Quinoline Derivative: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Synthesis of the Triazine Moiety: The triazine ring can be synthesized via the cyclization of appropriate nitrile derivatives.
Coupling Reaction: The quinoline and triazine derivatives are then coupled using a thiol-based linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone: Unique due to its specific combination of quinoline and triazine moieties.
Quinoline Derivatives: Known for their biological activities and use in medicinal chemistry.
Triazine Derivatives: Used in the development of herbicides, dyes, and advanced materials.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both quinoline and triazine derivatives, potentially leading to novel applications and enhanced activities.
Properties
Molecular Formula |
C26H22N4OS |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H22N4OS/c31-23(30-17-9-15-19-10-7-8-16-22(19)30)18-32-26-27-24(20-11-3-1-4-12-20)25(28-29-26)21-13-5-2-6-14-21/h1-8,10-14,16H,9,15,17-18H2 |
InChI Key |
MLLDUWFKQKJJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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